molecular formula C12H15FN2O4 B14132652 tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Cat. No.: B14132652
M. Wt: 270.26 g/mol
InChI Key: TYKXTAPPQXCPLG-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C12H15FN2O5 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a fluoro substituent, a methyl group, and a nitro group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate typically involves the reaction of 5-fluoro-2-methyl-4-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Substitution Reactions: Products with substituted groups on the phenyl ring.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the fluoro and nitro groups can enhance its binding affinity to target proteins, leading to more potent biological effects .

Comparison with Similar Compounds

  • tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
  • tert-Butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate
  • tert-Butyl (5-fluoro-2-nitrophenyl)methylcarbamate

Comparison: tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. For example, the presence of a methyl group at the 2-position can affect the compound’s steric and electronic properties, differentiating it from similar compounds with different substituents .

Properties

Molecular Formula

C12H15FN2O4

Molecular Weight

270.26 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-2-methyl-4-nitrophenyl)carbamate

InChI

InChI=1S/C12H15FN2O4/c1-7-5-10(15(17)18)8(13)6-9(7)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16)

InChI Key

TYKXTAPPQXCPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)[N+](=O)[O-]

Origin of Product

United States

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